

# In Vitro Reconstitution of the Condensin II Complex: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Comosone II*

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These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of the human condensin II complex. This powerful technique enables the detailed study of chromosome architecture and the screening of potential therapeutic agents that target chromosome segregation machinery.

The condensin II complex is a crucial player in the intricate process of chromosome condensation and segregation during mitosis.<sup>[1][2][3]</sup> Composed of five core subunits—SMC2, SMC4, NCAPH2, NCAPG2, and NCAPD3—this molecular machine utilizes the energy of ATP hydrolysis to organize and compact chromatin. Understanding the assembly and function of condensin II is paramount for research into cell division, genome stability, and the development of novel anti-cancer therapies.<sup>[1]</sup>

## Core Concepts and Applications

The in vitro reconstitution of the condensin II complex from purified recombinant subunits allows for a controlled environment to dissect its biochemical activities and structural properties.<sup>[2]</sup> This approach has been instrumental in demonstrating the ATP-dependent motor activities of condensin II, including DNA compaction and loop extrusion.

Key applications of in vitro reconstituted condensin II include:

- Mechanistic Studies: Elucidating the specific roles of individual subunits and the effects of post-translational modifications.[1]
- Drug Discovery: Screening for small molecules that inhibit or modulate condensin II activity, which could be potential anti-cancer agents.
- Structural Biology: Providing a homogenous source of the complex for high-resolution structural analysis by techniques such as cryo-electron microscopy.
- Understanding Disease: Investigating how mutations in condensin II subunits, which are linked to microcephaly and other developmental disorders, affect its function.[4]

## Quantitative Data Summary

The following tables summarize key quantitative data derived from in vitro studies of the condensin II complex.

Parameter	Value	Species	Reference
Functional Concentration in Xenopus Egg Extract Assay	200 nM	Human/Mouse subunits in Xenopus extract	[1]
Endogenous Concentration in Xenopus Egg Extracts	~25 nM	Xenopus laevis	[1]
Relative Abundance (Condensin I vs. II) in Human Cells	Condensin I is 1.6-5.6 times more abundant	Human (HeLa Kyoto cells)	
Number of Condensin II Molecules per Human Mitotic Cell	~115,000 (for CAP-D3)	Human (HeLa Kyoto cells)	

## Experimental Protocols

Detailed methodologies for the key experiments involved in the in vitro reconstitution and functional analysis of the condensin II complex are provided below.

## Protocol 1: Expression and Purification of Recombinant Condensin II Subunits

This protocol describes the expression of human condensin II subunits using a baculovirus expression system in insect cells, a commonly used method for producing large quantities of functional protein complexes.<sup>[1][2]</sup>

### Materials:

- Sf9 insect cells
- Baculoviruses for each human condensin II subunit (SMC2, SMC4, NCAPH2, NCAPG2, NCAPD3)
- Cell culture media and reagents
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Nonidet P-40, protease inhibitors)
- Affinity chromatography resins (e.g., anti-FLAG M2 affinity gel)
- Elution buffer (e.g., lysis buffer containing FLAG peptide)
- Glycerol for storage

### Procedure:

- Co-infection of Sf9 Cells: Co-infect Sf9 cells with baculoviruses encoding each of the five condensin II subunits. Careful titration of each virus is necessary to achieve stoichiometric expression of the subunits.
- Cell Lysis: After a suitable expression period (typically 48-72 hours), harvest the cells by centrifugation and resuspend them in ice-cold lysis buffer. Lyse the cells by sonication or dounce homogenization.

- Clarification of Lysate: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble recombinant proteins.
- Affinity Purification: Incubate the clarified lysate with an affinity resin that binds to a tag on one of the subunits (e.g., FLAG-tagged NCAPH2). Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the purified condensin II complex from the affinity resin using a competitive elution buffer (e.g., containing FLAG peptide).
- Quality Control: Analyze the purified complex by SDS-PAGE and Coomassie blue staining to assess purity and stoichiometry of the subunits.
- Storage: Add glycerol to the purified complex to a final concentration of 10-20% and store at -80°C.

## Protocol 2: Chromosome Assembly Assay in *Xenopus* Egg Extracts

This assay assesses the functionality of the reconstituted condensin II complex by its ability to promote the assembly of chromosome-like structures from sperm chromatin in a cell-free system.<sup>[1]</sup>

Materials:

- *Xenopus laevis* egg extracts (cytosolic extract)
- Demembrated *Xenopus* or mouse sperm nuclei
- Reconstituted human condensin II complex
- ATP regenerating system (e.g., creatine phosphate, creatine kinase, ATP)
- Fluorescent DNA dye (e.g., DAPI)
- Microscopy slides and coverslips
- Fluorescence microscope

#### Procedure:

- **Prepare Reaction Mix:** In a microcentrifuge tube on ice, combine the *Xenopus* egg extract, ATP regenerating system, and the reconstituted condensin II complex (e.g., to a final concentration of 200 nM).[1]
- **Add Sperm Nuclei:** Add demembrated sperm nuclei to the reaction mix.
- **Incubation:** Incubate the reaction at room temperature (e.g., 22°C) for a specified time (e.g., 60-120 minutes) to allow for chromosome assembly.
- **Fixation and Staining:** Fix the samples (e.g., with formaldehyde) and stain the DNA with a fluorescent dye like DAPI.
- **Microscopy:** Mount the samples on a microscope slide and observe the morphology of the chromatin structures using fluorescence microscopy. Functional condensin II will promote the formation of condensed, individualized chromosome-like structures.

## Protocol 3: Single-Molecule DNA Compaction Assay (DNA Curtain)

This advanced technique allows for the direct visualization of the ATP-dependent motor activity of individual condensin II complexes on DNA molecules.

#### Materials:

- Flow cell with a lipid bilayer
- Biotinylated and fluorescently labeled lambda DNA
- Streptavidin
- Reconstituted human condensin II complex
- Imaging buffer (containing an oxygen scavenging system)
- ATP

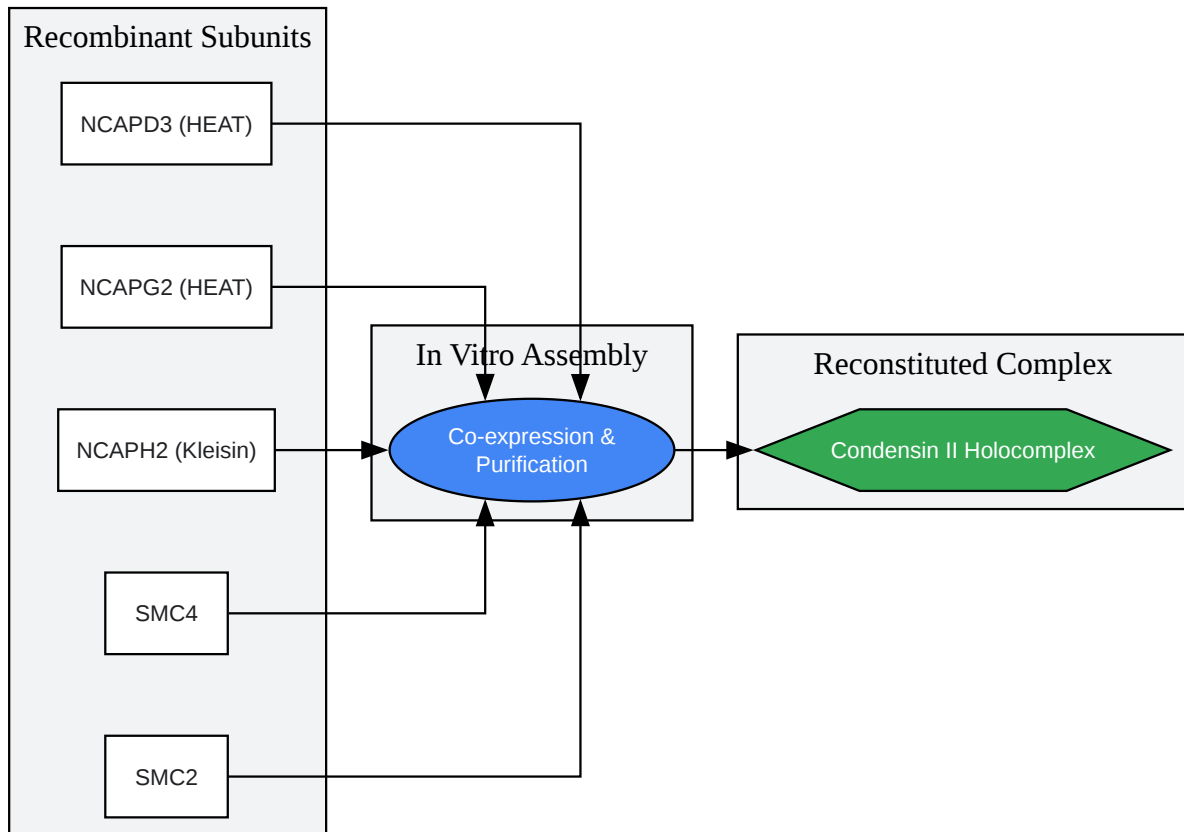
- Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

- Prepare the DNA Curtain: Assemble a DNA curtain in the flow cell by anchoring biotinylated DNA molecules to a streptavidin-coated lipid bilayer.
- Introduce Condensin II: Inject the reconstituted condensin II complex into the flow cell and allow it to bind to the DNA.
- Initiate Compaction: Inject ATP into the flow cell to initiate the motor activity of the condensin II complex.
- Imaging: Visualize the DNA and condensin II complexes using a TIRF microscope. Record time-lapse movies to observe the compaction of DNA molecules by the condensin II complex.
- Data Analysis: Analyze the movies to quantify the rate of DNA compaction and loop extrusion.

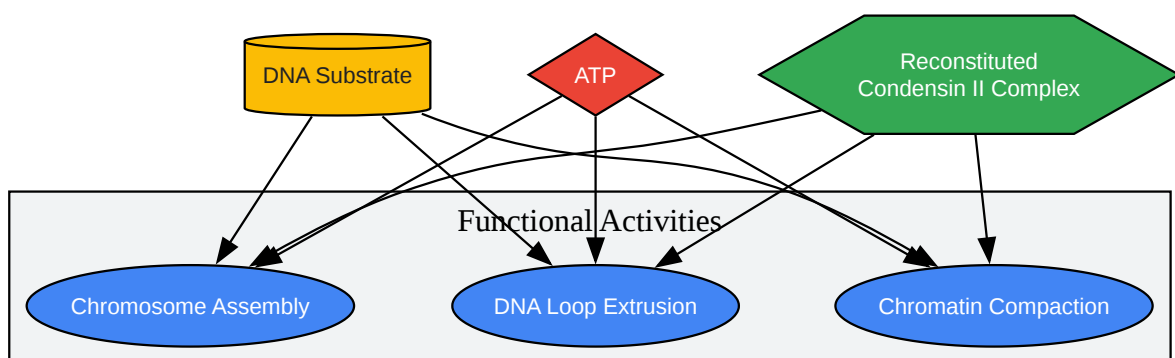
## Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro reconstitution of the condensin II complex.



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Caption: Workflow for the in vitro reconstitution of the condensin II holocomplex.



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## References

- 1. Molecular dissection of condensin II-mediated chromosome assembly using in vitro assays - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Reconstitution and subunit geometry of human condensin complexes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [cris.biu.ac.il](https://pubmed.ncbi.nlm.nih.gov/) [[cris.biu.ac.il](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Mutations in genes encoding condensin complex proteins cause microcephaly through decatenation failure at mitosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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